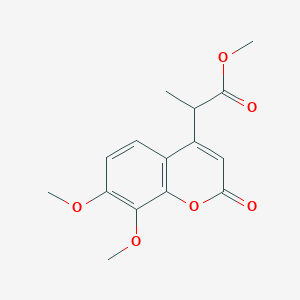

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

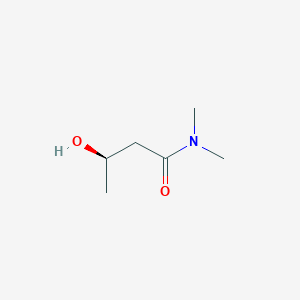

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is a chemical compound with the molecular formula C15H16O6 . It contains a total of 43 bonds, including 25 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aliphatic esters, 1 aliphatic ketone, and 2 aromatic ethers .

Molecular Structure Analysis

The molecular structure of this compound includes a chromen-4-yl group attached to a propanoate group. The chromen-4-yl group contains two methoxy groups at positions 7 and 8, and an oxo group at position 2 . The crystal structure of a similar compound, 3-methyl-2-oxo-2H-chromen-7-yl propionate, shows that all bond lengths lie in the normal range and excellently fit with those derived from the crystal structure of the parent compound 3-methyl-2H-chromen-2-one .Applications De Recherche Scientifique

Multicomponent Synthesis Approach

A multicomponent protocol for synthesizing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates from 3-hydroxy-4H-chromen-4-one was developed, highlighting an efficient one-stage method involving carbonyl compounds and Meldrum’s acid. This method offers advantages like readily accessible starting materials, mild reaction conditions, atom economy, and easy workup procedures that avoid chromatographic purifications (Komogortsev, Melekhina, & Lichitsky, 2022).

Green Chemistry in Synthesis

The synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl) methylene]-1,3-dioxane-4,6-diones by Knoevenagel condensation in the presence of an ionic liquid at room temperature was reported. This method is noted for its simplicity, mild conditions, rapid reactions, and excellent yields, showcasing the role of green chemistry (Shelke et al., 2009).

Novel Nanodrug Design for Cancer Therapy

A study focused on developing a novel nanosize drug candidate for cancer therapy using a compound synthesized by the condensation reaction of 8-formyl-7-hydroxy-4-phenylcoumarin with L-tryptophan methyl ester. The research emphasized the cytotoxic effects against cancer cell lines and used molecular docking analysis and DNA binding assays to elucidate the interaction mechanisms, highlighting the potential in drug design and cancer therapy (Budama-Kilinc et al., 2020).

Antibacterial and Antioxidant Agents

The synthesis of coumarin derivatives containing pyrazole and indenone rings was explored for their potent antioxidant and antihyperglycemic activities. Compounds demonstrated significant in vitro antioxidant activity and in vivo antihyperglycemic activity, suggesting their utility in medicinal chemistry for developing therapeutic agents (Kenchappa et al., 2017).

Advanced Drug Delivery Systems

Research into the synthesis, formulation, in vitro, and in silico evaluations of new nanodrugs for cancer therapy suggests significant advancements in drug delivery systems. Controlled release formulations and molecular docking analysis provide insights into the interactions with DNA and potential pharmacokinetics, indicating a forward path in nanodrug development and cancer treatment strategies (Budama-Kilinc et al., 2020).

Propriétés

IUPAC Name |

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-8(15(17)20-4)10-7-12(16)21-13-9(10)5-6-11(18-2)14(13)19-3/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZSPXLDLUQVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)OC2=C1C=CC(=C2OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2680075.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680084.png)

![(2Z)-6-Butoxy-2-[(2E,4E,6E)-7-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2680085.png)

![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)

![(2-Methoxyethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B2680091.png)